Cas no 95091-90-0 (N-methoxy-N-methylpent-4-enamide)

N-methoxy-N-methylpent-4-enamide structure
95091-90-0 structure
Nombre del producto:N-methoxy-N-methylpent-4-enamide
Número CAS:95091-90-0
MF:C7H13NO2
Megavatios:143.183622121811
CID:1985712

N-methoxy-N-methylpent-4-enamide Propiedades químicas y físicas

Nombre e identificación

    • 4-Pentenamide, N-methoxy-N-methyl-
    • N-Methoxy-N-methylpent-4-enamide
    • N-Methoxy-N-methyl-4-pentenamide (ACI)
    • N-methoxy-N-methylpent-4-enamide
    • Renchi: 1S/C7H13NO2/c1-4-5-6-7(9)8(2)10-3/h4H,1,5-6H2,2-3H3
    • Clave inchi: UFBLFACMCVLAON-UHFFFAOYSA-N
    • Sonrisas: O=C(CCC=C)N(C)OC

Atributos calculados

  • Calidad precisa: 143.09500
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 10
  • Cuenta de enlace giratorio: 5

Propiedades experimentales

  • PSA: 29.54000
  • Logp: 0.97240

N-methoxy-N-methylpent-4-enamide PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Life Chemicals
F1903-0087-5g
N-methoxy-N-methylpent-4-enamide
95091-90-0 95%+
5g
$624.0 2023-09-07
Life Chemicals
F1903-0087-0.5g
N-methoxy-N-methylpent-4-enamide
95091-90-0 95%+
0.5g
$197.0 2023-09-07
Life Chemicals
F1903-0087-1g
N-methoxy-N-methylpent-4-enamide
95091-90-0 95%+
1g
$208.0 2023-09-07
Life Chemicals
F1903-0087-10g
N-methoxy-N-methylpent-4-enamide
95091-90-0 95%+
10g
$874.0 2023-09-07
Life Chemicals
F1903-0087-2.5g
N-methoxy-N-methylpent-4-enamide
95091-90-0 95%+
2.5g
$416.0 2023-09-07
TRC
N302746-100mg
N-Methoxy-N-methylpent-4-enamide
95091-90-0
100mg
$ 50.00 2022-06-03
Life Chemicals
F1903-0087-0.25g
N-methoxy-N-methylpent-4-enamide
95091-90-0 95%+
0.25g
$187.0 2023-09-07
TRC
N302746-1g
N-Methoxy-N-methylpent-4-enamide
95091-90-0
1g
$ 295.00 2022-06-03
TRC
N302746-500mg
N-Methoxy-N-methylpent-4-enamide
95091-90-0
500mg
$ 210.00 2022-06-03

N-methoxy-N-methylpent-4-enamide Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ;  30 min, 0 °C
1.2 overnight, 0 °C → rt
Referencia
Photoredox Imino Functionalizations of Olefins
Davies, Jacob; Sheikh, Nadeem S.; Leonori, Daniele, Angewandte Chemie, 2017, 56(43), 13361-13365

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  3 h, rt
Referencia
A new radical-ionic allylation sequence
Briggs, Michael E.; Zard, Samir Z., Synlett, 2005, (2), 334-336

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Isobutyl chloroformate Solvents: Dichloromethane ;  30 min, 0 °C; 10 min, 0 °C
1.2 Reagents: Triethylamine ;  overnight, rt
Referencia
Preparation of spiroepoxide tetrahydrobenzotriazoles and -imidazoles useful as MetAP-II inhibitors
, European Patent Organization, , ,

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 1.5 h, rt
Referencia
Two-directional synthesis as a tool for diversity-oriented synthesis: synthesis of alkaloid scaffolds
O'Connell, Kieron M. G.; Diaz-Gavilan, Monica; Galloway, Warren R. J. D.; Spring, David R., Beilstein Journal of Organic Chemistry, 2012, 8, 850-860

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Isobutyl chloroformate Solvents: Dichloromethane ;  0 °C; overnight, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referencia
A practical synthesis of (S)-cyclopent-2-enol
Goncalves-Martin, Monica G.; Saxer, Andreas; Renaud, Philippe, Synlett, 2009, (17), 2801-2802

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C; 4 h, 0 °C → rt
Referencia
Palladium-Catalyzed Asymmetric Allylic Alkylation of 2-Acylimidazoles as Ester Enolate Equivalents
Trost, Barry M.; Lehr, Konrad; Michaelis, David J.; Xu, Jiayi; Buckl, Andreas K., Journal of the American Chemical Society, 2010, 132(26), 8915-8917

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  24 h, rt
Referencia
Native Amides as Enabling Vehicles for Forging sp3-sp3 Architectures via Interrupted Deaminative Ni-Catalyzed Chain-Walking
Rodrigalvarez, Jesus; Wang, Hao; Martin, Ruben, Journal of the American Chemical Society, 2023, 145(7), 3869-3874

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Thionyl chloride ;  5 h, 60 °C; 60 °C → 0 °C
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  15 min, 0 °C; 30 min, 0 °C; 2 h, 0 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referencia
6,7-Benzotropolone Syntheses Based on Ring-Closing Metatheses and Four-Electron Oxidations
Kreibich, Michael; Gemander, Manuel ; Peter, David; Yadav, Dharmendra B.; de Koning, Charles B.; et al, European Journal of Organic Chemistry, 2020, 2020(19), 2929-2955

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Thionyl chloride ;  5 h, 60 °C
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  15 min, 0 °C; 30 min, 0 °C; 2 h, 0 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referencia
Synthesis of Polysubstituted γ-Butenolides via a Radical Pathway: Cyclization of α-Bromo Aluminium Acetals and Comparison with the Cyclization of α-Bomoesters at High Temperature
Beneteau, Romain; Despiau, Carole F.; Rouaud, Jean-Christophe; Boussonniere, Anne; Silvestre, Virginie; et al, Chemistry - A European Journal, 2015, 21(32), 11378-11386

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  rt → 0 °C
1.2 0 °C → rt; 4 h, rt
Referencia
Photoinduced Olefin Diamination with Alkylamines
Govaerts, Sebastian ; Angelini, Lucrezia ; Hampton, Charlotte ; Malet-Sanz, Laia; Ruffoni, Alessandro ; et al, Angewandte Chemie, 2020, 59(35), 15021-15028

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ;  rt; 1 h, rt
1.2 16 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Referencia
Enolizable β-Fluoroenones: Synthesis and Asymmetric 1,2-Reduction
Zygalski, Lukas; Middel, Christoph; Harms, Klaus; Koert, Ulrich, Organic Letters, 2018, 20(16), 5071-5074

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: 4-(Dimethylamino)pyridine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  2.5 h, rt
1.2 Reagents: Sodium chloride Solvents: Water
Referencia
Multi-site programmable functionalization of alkenes via controllable alkene isomerization
Wu, Zhengxing ; Meng, Jingjie ; Liu, Huikang ; Li, Yunyi ; Zhang, Xiao ; et al, Nature Chemistry, 2023, 15(7), 988-997

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ;  0.5 h, 0 °C
1.2 0 °C; 0 °C → rt; overnight, rt
Referencia
Gold-Catalyzed Intramolecular Aminoarylation of Alkenes: C-C Bond Formation through Bimolecular Reductive Elimination
Brenzovich, Jr. William E.; Benitez, Diego; Lackner, Aaron D.; Shunatona, Hunter P.; Tkatchouk, Ekaterina; et al, Angewandte Chemie, 2010, 49(32), 5519-5522

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  50 min, 0 °C; 0 °C → rt; 1.5 h, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  rt
1.3 0 °C; 0 °C → rt; 1.5 h, rt
1.4 Reagents: Water ;  rt
Referencia
Iron-catalyzed addition of Grignard reagents to activated vinyl cyclopropanes
Sherry, Benjamin D.; Fuerstner, Alois, Chemical Communications (Cambridge, 2009, (46), 7116-7118

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ;  rt → 0 °C; 30 min, 0 °C
1.2 12 h, 25 °C
Referencia
Lewis Base Catalyzed, Sulfenium-ion Initiated Enantioselective, Spiroketalization Cascade
Hilby, Kimberly M.; Denmark, Scott E., Journal of Organic Chemistry, 2021, 86(21), 14250-14289

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ;  12 h, 0 °C → rt
Referencia
Gold(I)-catalyzed highly diastereo- and enantioselective alkyne oxidation/cyclopropanation of 1,6-enynes
Qian, Deyun; Hu, Haoxiang; Liu, Feng; Tang, Bin; Ye, Weimin; et al, Angewandte Chemie, 2014, 53(50), 13751-13755

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Thionyl chloride ;  5 h, 60 °C; 60 °C → rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  15 min, 0 °C; 30 min, 0 °C; 2 h, 0 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referencia
A Short and Efficient Synthesis of Bridgehead Mono- and Dideuteriated Tropinones
Fournial, Anais; Ranaivondrambola, Tsiresy; Mathe-Allainmat, Monique; Robins, Richard J.; Lebreton, Jacques, European Journal of Organic Chemistry, 2010, (1), 152-156

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Oxalyl chloride ,  Sodium hydroxide Catalysts: Dimethylformamide Solvents: Dichloromethane ,  Water ;  0 °C; 18 h, 0 °C
1.2 Reagents: Triethylamine ;  1 h, 0 °C; 0 °C → rt; 1 h, rt
Referencia
Preparation of spiroepoxide tetrahydrobenzotriazoles useful as MetAP-II inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 19

Condiciones de reacción
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane
Referencia
The Double [3+2] Photocycloaddition Reaction
Woolford, Jason A., 2010, , ,

Métodos de producción 20

Condiciones de reacción
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ;  45 min
1.2 overnight
1.3 Reagents: Hydrochloric acid Solvents: Water ;  10 min
Referencia
Ligand-assisted palladium-catalyzed C-H alkenylation of aliphatic amines for the synthesis of functionalized pyrrolidines
He, Chuan; Gaunt, Matthew J., Chemical Science, 2017, 8(5), 3586-3592

N-methoxy-N-methylpent-4-enamide Raw materials

N-methoxy-N-methylpent-4-enamide Preparation Products

Proveedores recomendados
Suzhou Genelee Bio-Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Suzhou Genelee Bio-Technology Co., Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
BIOOKE MICROELECTRONICS CO.,LTD
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shanghai Jinhuan Chemical CO., LTD.
Hubei Cuiyuan Biotechnology Co.,Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Hubei Cuiyuan Biotechnology Co.,Ltd